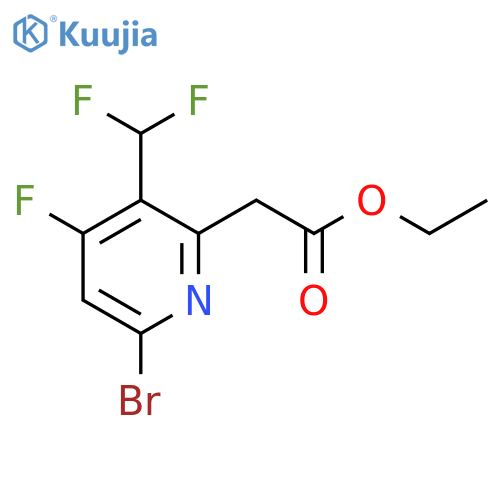

Cas no 1806063-27-3 (Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate)

1806063-27-3 structure

商品名:Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate

CAS番号:1806063-27-3

MF:C10H9BrF3NO2

メガワット:312.083172559738

CID:4809671

Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate

-

- インチ: 1S/C10H9BrF3NO2/c1-2-17-8(16)4-6-9(10(13)14)5(12)3-7(11)15-6/h3,10H,2,4H2,1H3

- InChIKey: QSMUEYZRXIWWIC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C(F)F)C(CC(=O)OCC)=N1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 268

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 39.2

Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029059497-1g |

Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate |

1806063-27-3 | 97% | 1g |

$1,534.70 | 2022-04-01 |

Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1806063-27-3 (Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量